4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
Description
4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline (CAS: 523-66-0), also known as Evolitrine, is a furoquinoline alkaloid characterized by a fused furan ring at the 2,3-position of the quinoline backbone and methoxy substituents at the 4- and 7-positions. This compound is structurally related to natural products isolated from plants in the Rutaceae family, such as Zanthoxylum nitidum . Evolitrine has been synthesized via methods involving iodoacetoxylation of 3-vinyl-2-quinolones followed by dehydroacetoxylation using o-phosphoric acid .
Properties
IUPAC Name |
4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSXBWXTLRTKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3CCOC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554787 | |
| Record name | 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41478-40-4 | |
| Record name | 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7-methoxyquinoline with sodium methoxide in methanol, followed by cyclization to form the furoquinoline structure . The reaction conditions usually require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods: the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors or other scalable techniques .
Chemical Reactions Analysis
Methylation Using Diazomethane
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Mechanism : Hydroxy groups at positions 4 and 7 are converted to methoxy via reaction with diazomethane (CH₂N₂).
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Conditions : Typically performed in methanol under controlled temperature .
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Outcome : Introduces methoxy groups at the desired positions.
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Challenges : Regioselectivity issues may arise if multiple hydroxy groups are present, leading to mixed products .
Cyclization of Diketo Precursors
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Mechanism : Diketones (e.g., 3,4(2H,9H)-diones) undergo cyclization with reagents like phosphorus oxychloride (POCl₃) to form chloro derivatives, which are further modified.
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Outcome : Forms the furoquinoline core structure.
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Challenges : Solubility issues and incomplete conversion, requiring optimization .
Reduction Techniques
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Mechanism : Partial reduction of quinoline derivatives to achieve the 2,3-dihydro structure.
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Conditions : Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) under reflux .
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Outcome : Selective saturation of the quinoline ring.
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Challenges : Avoiding over-reduction and ensuring regioselectivity .
Acid-Catalyzed Cyclization
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Mechanism : Reaction of precursors (e.g., 2-aminobenzaldehyde and ethyl acetoacetate) under acidic conditions to form the fused bicyclic structure.
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Conditions : Acid catalyst (e.g., H⁺) and controlled temperature.
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Outcome : Formation of the dihydrofuroquinoline core.
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Challenges : Stoichiometric control and reaction temperature optimization.
Chemical Transformations
The compound’s reactivity is influenced by its fused bicyclic structure and methoxy substituents. Potential transformations include:
Oxidation
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Mechanism : The 2,3-dihydro ring may undergo oxidation to form a fully aromatic quinoline structure.
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Conditions : Oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic or basic conditions.
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Outcome : Formation of 4,7-dimethoxyfuro[2,3-b]quinoline (aromatic form).
Alkylation
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Mechanism : Methoxy groups may participate in nucleophilic substitution or alkylation under specific conditions (e.g., SN₂ reactions).
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Conditions : Alkyl halides, bases (e.g., NaH), and solvents like DMF.
Chlorination
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Mechanism : Electrophilic substitution at positions adjacent to the methoxy groups.
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Conditions : Chlorinating agents (e.g., Cl₂ gas or POCl₃) in inert solvents.
Structural and Functional Insights
The compound’s fused furoquinoline structure and methoxy groups confer unique electronic and steric properties. For instance, methoxy groups activate adjacent positions for electrophilic substitution, while the dihydro ring influences redox behavior. These features suggest potential applications in medicinal chemistry, particularly in antimicrobial or anticancer drug development, as observed in structurally similar furochromone derivatives .
Scientific Research Applications
4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
4,8-Dimethoxyfuro[2,3-b]quinoline (γ-Fagarine)
- Structure : Methoxy groups at positions 4 and 6.
- Synthesis: Derived from 7,8-dimethoxy-3-vinyl-2-quinolone via similar acetoxylation and cyclization steps .
- Activity: Exhibits antibacterial properties against Mycobacterium tuberculosis (MIC: <0.20 µg/mL) and lower cytotoxicity compared to benzofuroquinoline derivatives .
4,7,8-Trimethoxyfuro[2,3-b]quinoline (Skimmianine)
- Structure : Methoxy groups at positions 4, 7, and 7.
- Synthesis: Prepared from 6,7-methylenedioxy-3-vinyl-2-quinolone intermediates .
- Activity : Demonstrates moderate antiviral activity against coronaviruses (19.83% inhibition rate in frameshifting assays) but is less potent than acetyl-thiophene-substituted derivatives like KCB261770 .
4-Methoxyfuro[2,3-b]quinoline (Dictamnine)
- Structure : Single methoxy group at position 3.
- Synthesis: Produced via dehydroacetoxylation of 3-acetoxy-2,3-dihydrofuroquinolines .
- Activity : Shows weaker antimicrobial activity compared to dimethoxy derivatives, highlighting the importance of substituent density for bioactivity .
Functionalized Furoquinoline Derivatives
KCB261770 (2-(5-Acetylthiophen-2-yl)furo[2,3-b]quinoline)
- Structure : Acetyl-thiophene substituent at position 2.
- Activity: Exhibits 19.83% higher frameshifting inhibition than unsubstituted furoquinolines, making it a lead candidate for antiviral drug development .
- Key Difference : The acetyl-thiophene group enhances π-stacking interactions with RNA/DNA, a feature absent in methoxy-substituted derivatives like Evolitrine .
Benzofuro[2,3-b]quinoline Derivatives
- Structure: Benzofuran fused to quinoline.
- Activity: 11-Methoxybenzofuro[2,3-b]quinoline shows anti-TB activity (MIC: <0.20 µg/mL) but higher cytotoxicity (IC₅₀: 11.77 µg/mL) compared to Evolitrine .
- Key Difference : The benzofuran ring increases planarity, improving DNA intercalation but also elevating toxicity .
Biological Activity
4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline is a compound belonging to the furoquinoline family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound has been documented in various studies. A notable method involves the transformation of vinylquinolones into the desired furoquinoline structure through a two-step process that includes acetylation and subsequent cyclization . The compound’s structure can be confirmed using techniques such as NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various furoquinoline derivatives, this compound showed promising activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its effectiveness comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Escherichia coli | 16 | Ciprofloxacin: 8 |
| Staphylococcus aureus | 32 | Amoxicillin: 32 |
| Pseudomonas aeruginosa | 64 | Gentamicin: 32 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In studies involving carrageenan-induced paw edema in rats, it demonstrated significant inhibition at doses of 20 mg/kg. This suggests its potential as an anti-inflammatory agent without notable ulcerogenic effects .
Table 2: Anti-inflammatory Effects of this compound
| Dose (mg/kg) | Edema Inhibition (%) |
|---|---|
| 20 | 57 |
| 100 | 70 |
| 200 | 85 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms. For instance, its structure may allow it to inhibit certain enzymes or receptors critical for bacterial survival and inflammation .
Case Studies
- Antibacterial Efficacy : A recent study focused on the antibacterial activity of furoquinoline derivatives found that compounds similar to this compound displayed enhanced activity against resistant strains of bacteria . The study highlighted the potential for developing new antibiotics based on this scaffold.
- Inflammation Models : Another investigation utilized animal models to assess the anti-inflammatory properties of this compound. Results indicated a dose-dependent response in reducing inflammation markers in treated subjects compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline, and what experimental conditions are critical for optimizing yields?
- Methodological Answer : The compound is synthesized via multistep pathways. A classical approach involves iodoacetoxylation of 3-vinyl-2-quinolones using iodine and silver acetate in acetic acid, followed by dehydroacetoxylation with phosphoric acid to yield the dihydrofuroquinoline core . Alternative routes include bromine addition to 4-cyano-3-vinylquinolines, followed by cyclization with triethylamine, achieving yields of 50–70% . Key parameters include solvent choice (e.g., THF for crystallization) , reaction temperature (reflux in ethanol), and purification via silica gel chromatography .
Q. How is the molecular structure of this compound confirmed, and what deviations are observed in its planar framework?
- Methodological Answer : X-ray crystallography reveals a nearly planar furoquinoline ring (mean deviation: 0.006 Å). Methoxy groups are coplanar with the core, with C14 deviating up to 0.300 Å from the mean plane . Hydrogen-bonding interactions are absent in the crystal lattice, distinguishing it from trimethoxy analogs (e.g., P21/c vs. Pbca space groups) . NMR (1H/13C) and IR further validate substituent positions, with methyl and aromatic protons resonating at δ 1.5–3.5 ppm and δ 6.5–8.0 ppm, respectively .
Q. What spectroscopic techniques are routinely employed to characterize this compound, and how are data interpreted?
- Methodological Answer : 1H/13C NMR in CDCl3 identifies methoxy (δ 3.8–4.0 ppm) and dihydrofuran protons (δ 4.2–5.5 ppm), while IR confirms C-O (1250 cm⁻¹) and aromatic C=C (1600 cm⁻¹) stretches . Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 243 for [M+H]+) and fragmentation patterns consistent with methoxy loss .
Advanced Research Questions
Q. How can enantioselective synthesis of 2,3-dihydrofuro[2,3-b]quinolines be achieved, and what catalytic systems enhance stereocontrol?
- Methodological Answer : Chiral Rh(II) catalysts (1 mol%) enable asymmetric aziridination of 3-alkenylquinolones, followed by ring-opening to yield enantiomerically enriched products (up to 95% ee). Supramolecular H-bonding between the catalyst’s lactam motifs and the substrate is critical for stereoselectivity . Optimized conditions use 2,2,2-trichloroethoxysulfonamide as the nitrene source and PhI(OCOtBu)₂ as the oxidant .
Q. What structural factors contribute to discrepancies in crystallographic data between 4,7-dimethoxy and 4,7,8-trimethoxy analogs?
- Methodological Answer : Substituent steric effects alter crystal packing. The 4,7-dimethoxy derivative crystallizes in the Pbca space group, while the 4,7,8-trimethoxy analog adopts P21/c , likely due to increased methoxy bulk disrupting intermolecular interactions . Comparative analysis of unit cell parameters (e.g., a = 7.3 Å vs. 12.9 Å) and torsion angles resolves such contradictions .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives, and how do substituents modulate efficacy?
- Methodological Answer : MTT assays assess cytotoxicity (e.g., IC50 values against cancer cell lines), while AChE/BuChE inhibition assays (Ellman’s method) quantify anticholinesterase activity . Structure-activity relationship (SAR) studies show that 4-anilino substitutions enhance anticancer potency, whereas methoxy groups at C6/C7 improve blood-brain barrier penetration for neuroactive applications .
Q. How do reaction conditions influence the regioselectivity of furoquinoline cyclization, particularly in dihydro vs. fully aromatic systems?
- Methodological Answer : Acid strength dictates cyclization pathways: Concentrated H3PO4 promotes dihydrofuroquinoline formation via protonation of the vinyl group, while stronger acids (e.g., H2SO4) favor aromatization . Solvent polarity (e.g., THF vs. DMSO) also modulates intermediate stability, with aprotic solvents stabilizing carbocation intermediates .
Q. What analytical strategies resolve overlapping signals in NMR spectra of dihydrofuroquinoline derivatives?
- Methodological Answer : 2D NMR (COSY, HSQC) distinguishes coupled protons (e.g., dihydrofuran H2/H3) and assigns quaternary carbons. For example, HSQC correlates δ 4.2 ppm (H2) with C2 at δ 70 ppm, while NOESY confirms spatial proximity between methoxy and aromatic protons .
Key Methodological Takeaways
- Synthesis : Prioritize silver acetate-mediated iodoacetoxylation for dihydro core formation and Rh-catalyzed asymmetric methods for enantioselectivity .
- Characterization : Combine X-ray crystallography for absolute configuration with 2D NMR for substituent assignment .
- Biological Evaluation : Use SAR-guided derivatization (e.g., 4-anilino groups) to enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
